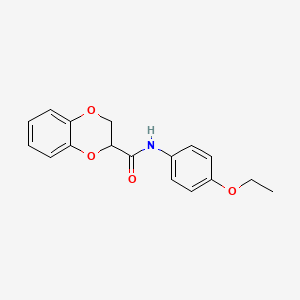

N-(4-ethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(4-ethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide" is part of a broader class of chemicals known for their diverse chemical reactions and properties. Research in this area explores various synthesis methods, molecular structures, and the physical and chemical behaviors of related compounds.

Synthesis Analysis

The synthesis of similar compounds involves practical methods and reactions. For instance, Ikemoto et al. (2005) described a practical synthesis method for an orally active CCR5 antagonist, highlighting the importance of specific reactions such as the Suzuki−Miyaura reaction, esterification, and amidation in compound development (Ikemoto et al., 2005). These processes can be adapted for synthesizing a variety of related compounds, showcasing the versatility and creativity required in chemical synthesis.

Molecular Structure Analysis

The analysis of molecular structure is critical for understanding compound properties and activities. For example, Demir et al. (2015) utilized X-ray diffraction and DFT calculations to analyze the molecular structure of a novel benzamide derivative, revealing insights into its geometric and electronic properties (Demir et al., 2015). Such analyses are crucial for predicting reactivity, stability, and potential applications of compounds.

Chemical Reactions and Properties

Chemical reactions and properties of related compounds are extensively studied to understand their reactivity and potential uses. The work by Bozzo et al. (2003) on synthesizing 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides demonstrates the reactivity of similar compounds under basic conditions, offering insights into reaction mechanisms and conditions favorable for specific transformations (Bozzo et al., 2003).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystal structures, play a significant role in the application and handling of chemical compounds. Research often includes the crystallization and physical characterization to understand better the materials' properties and optimize their applications.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are fundamental to determining a compound's utility in various applications. Studies like those conducted by Bhaskar et al. (2019) on the synthesis and characterization of benzodiazepine derivatives highlight the importance of understanding these aspects for compound development (Bhaskar et al., 2019).

Mechanism of Action

Target of Action

The compound N-(4-ethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is structurally similar to Phenacetin , a pain-relieving and fever-reducing drug. The primary targets of Phenacetin are the sensory tracts of the spinal cord . It’s reasonable to hypothesize that this compound may have similar targets.

Mode of Action

Phenacetin’s analgesic effects are due to its actions on the sensory tracts of the spinal cord . In addition, Phenacetin has a depressant action on the heart, where it acts as a negative inotrope . It’s also an antipyretic, acting on the brain to decrease the temperature set point . Given the structural similarity, this compound might exhibit similar interactions with its targets.

Biochemical Pathways

In vivo, Phenacetin usually undergoes a reaction where its ether is cleaved to leave paracetamol (acetaminophen), which is the clinically relevant analgesic . A minority of the time, the acetyl group is removed from the amine, producing carcinogenic p-phenetidine . The biochemical pathways affected by this compound could be similar, affecting both pain perception and temperature regulation.

Pharmacokinetics

Phenacetin, a structurally similar compound, is known to be metabolized in the body to produce paracetamol, a clinically relevant analgesic . This suggests that this compound might have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The result of the action of this compound is likely to be similar to that of Phenacetin, given their structural similarity. Phenacetin acts as an analgesic and antipyretic, reducing pain and fever respectively . It’s important to note that phenacetin has been withdrawn from medicinal use due to its potential to cause harm .

Safety and Hazards

properties

IUPAC Name |

N-(4-ethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-2-20-13-9-7-12(8-10-13)18-17(19)16-11-21-14-5-3-4-6-15(14)22-16/h3-10,16H,2,11H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZDNANTXTGMFOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2COC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,4-diazepan-5-one](/img/structure/B4885449.png)

![7-chloro-4-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B4885452.png)

![5-[(1-adamantylamino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4885454.png)

![5-[4-(1-naphthylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4885467.png)

![3-[(4-benzyl-1-piperazinyl)methyl]-9-ethyl-9H-carbazole](/img/structure/B4885487.png)

![N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]-4-methyl-1-phthalazinamine](/img/structure/B4885488.png)

![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(4-pyrimidinylmethyl)amino]nicotinamide](/img/structure/B4885496.png)

![4-[(4-bromophenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B4885515.png)

![4-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B4885516.png)

![3-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4885518.png)

![N-[2-(2,5-dimethylphenoxy)ethyl]-1-butanamine](/img/structure/B4885525.png)